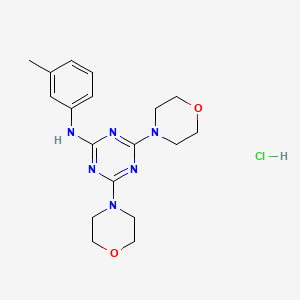

4,6-dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride

Description

4,6-Dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine hydrochloride (MHY1485) is a synthetic triazine derivative characterized by two morpholine groups at the 4- and 6-positions and a 4-nitrophenylamine substituent at the 2-position of the triazine core. It is widely recognized as a potent mammalian target of rapamycin (mTOR) activator and autophagy inhibitor . MHY1485 inhibits autophagy by blocking autophagosome-lysosome fusion, leading to the accumulation of autophagosomes and subsequent activation of mTOR signaling .

Synthesis: MHY1485 is synthesized via nucleophilic substitution reactions. For example, 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine reacts with 4-nitroaniline in the presence of potassium carbonate and DMF under reflux, yielding MHY1485 in ~64% yield .

Properties

IUPAC Name |

N-(3-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2.ClH/c1-14-3-2-4-15(13-14)19-16-20-17(23-5-9-25-10-6-23)22-18(21-16)24-7-11-26-12-8-24;/h2-4,13H,5-12H2,1H3,(H,19,20,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRKOMNZOYEWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

Formation of the Triazine Core: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.

Substitution with Morpholine: The triazine core is then substituted with morpholine groups at the 4 and 6 positions. This step usually involves nucleophilic substitution reactions.

Introduction of the Tolyl Group: The m-tolyl group is introduced via a nucleophilic aromatic substitution reaction.

Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the triazine ring or the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 4,6-dimorpholino-1,3,5-triazine exhibit potent anticancer properties. These compounds have been evaluated against various cancer cell lines, including:

- SW620 (human colon cancer)

- A549 (human non-small cell lung cancer)

- HeLa (human cervical cancer)

- MCF-7 (human breast cancer)

In vitro assays using the MTT method revealed that certain derivatives showed anti-proliferation activity comparable to that of standard chemotherapeutics like cisplatin. For instance, one study reported that a pyridyl-containing derivative exhibited significant activity against SW620 cells by effectively modulating the PI3K signaling pathway .

Dual PI3K/mTOR Inhibition

The PI3K/Akt/mTOR signaling pathway plays a crucial role in cell proliferation and survival. Compounds derived from 4,6-dimorpholino-1,3,5-triazine have been developed to target this pathway effectively. For example:

- A specific derivative demonstrated an IC50 value of 1.4 nM against mTOR and showed selectivity for various PI3K isoforms .

- Another study highlighted that modifications to the compound improved its potency and bioavailability while maintaining low toxicity levels .

Case Study 1: In Vitro Efficacy

A series of synthesized 4,6-dimorpholino-1,3,5-triazine derivatives were tested for their anticancer efficacy. The results indicated varying degrees of activity across different cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6a | SW620 | 0.75 |

| 6b | A549 | 0.85 |

| 6c | HeLa | 0.60 |

| 6d | MCF-7 | 0.90 |

These findings suggest that structural variations significantly influence biological activity .

Case Study 2: In Vivo Studies

In vivo efficacy was assessed using xenograft models where tumor cells were implanted in mice. Treatment with selected derivatives resulted in substantial tumor growth inhibition compared to control groups. Notably:

Mechanism of Action

The mechanism of action of 4,6-dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison

Triazine derivatives share a 1,3,5-triazine core but differ in substituents, which critically influence their biological activity and physicochemical properties. Key structural analogs include:

Key Differences :

- MHY1485’s nitro group requires careful control of reaction conditions to avoid over-reduction.

- Carborane derivatives demand specialized handling due to boron cluster reactivity .

Mechanistic Insights :

Biological Activity

4,6-Dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride is a compound characterized by its unique triazine structure, which has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is represented as follows:

- Molecular Weight : 392.9 g/mol

- CAS Number : 1179401-10-5

The compound features a triazine ring with morpholino groups that enhance its solubility and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4,6-dimorpholino-1,3,5-triazine derivatives. In particular, a series of synthesized derivatives were evaluated against various cancer cell lines using the MTT assay to assess their cytotoxic effects.

In Vitro Studies

The following table summarizes the anticancer activity of selected derivatives of 4,6-dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6a | SW620 (Colon) | 80 | |

| 6o | A549 (Lung) | 80 | |

| 6n | HeLa (Cervical) | 93 | |

| 6p | MCF-7 (Breast) | 86 |

These results indicate significant cytotoxicity against human cancer cell lines, suggesting that the compound may inhibit cancer cell proliferation through mechanisms involving the PI3K signaling pathway.

The mechanism by which these compounds exert their anticancer effects appears to involve:

- PI3K/mTOR Inhibition : The unique bismorpholine structure allows for effective binding to the PI3K catalytic domain, leading to reduced cell proliferation and survival signals in cancer cells .

- Oxidative Stability : The morpholine groups help prevent oxidation during drug metabolism, enhancing the compound's bioavailability and therapeutic efficacy .

Dipeptidyl Peptidase (DPP) Inhibition

In addition to anticancer properties, derivatives of this triazine compound have been explored for their ability to inhibit DPP enzymes, particularly DPP-4. This inhibition is relevant in the context of diabetes management.

Enzyme Inhibition Studies

A study reported that certain triazine derivatives demonstrated potent inhibition of DPP-4 with IC50 values ranging from 4.2 nM to over 260 nM. Notably:

- Compound 8c showed an IC50 of 4.2 nM , indicating strong binding affinity and potential as a DPP-4 inhibitor .

The docking studies revealed that these compounds effectively fit into the active site of DPP-4, suggesting a mechanism that could be exploited for therapeutic purposes in diabetes treatment.

Case Studies

Several case studies have documented the biological activities of triazine derivatives:

- Anticancer Efficacy : A study involving a series of synthesized triazine derivatives demonstrated significant cytotoxicity against multiple cancer cell lines with varying structural modifications yielding different levels of activity .

- DPP-4 Inhibition : Research has shown that modifications to the triazine core can significantly impact inhibitory activity against DPP enzymes. Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating substituents .

Q & A

Q. What is the mechanism by which MHY1485 inhibits autophagy, and what experimental methods validate this effect?

MHY1485 activates mTOR, suppressing autophagosome-lysosome fusion and accumulating LC3II, a marker of autophagosomes. Key methods include:

- Western blotting for LC3II/I ratio and p62 degradation .

- Confocal microscopy to visualize autophagosome enlargement and lysosomal colocalization defects .

- mTOR activity assays (e.g., phosphorylation of p70S6K or 4E-BP1) to confirm pathway activation .

Q. What solvent and concentration ranges are recommended for preparing MHY1485 stock solutions in vitro?

- Solubility : 33 mg/mL (85.18 mM) in DMSO .

- Stability : Store at -20°C; avoid freeze-thaw cycles .

- Working concentrations : 1–20 µM in cell culture, depending on treatment duration and cell type .

Q. How is MHY1485 administered in vivo, and what dosage regimens are effective?

- Dosage : 10 mg/kg via intraperitoneal injection every other day in murine models .

- Vehicle : Dissolve in DMSO and dilute in sesame oil for improved bioavailability .

- Target engagement : Monitor mTOR activation in tissue lysates via phospho-specific antibodies .

Advanced Questions

Q. How can researchers resolve contradictions between MHY1485’s mTOR activation and autophagy inhibition in different models?

- Methodological considerations :

- Use lysosomal inhibitors (e.g., bafilomycin A1) to distinguish autophagic flux from mTOR activity .

- Validate with time-course experiments to assess dose-dependent LC3II accumulation .

- Cross-check with mTOR-independent autophagy inducers (e.g., rapamycin) to isolate effects .

Q. What factors influence MHY1485’s blood-brain barrier (BBB) penetration in neurological studies?

- Structural insights : The morpholino-triazine core enhances BBB permeability compared to bulkier analogues .

- Pharmacokinetic validation : Use LC-MS/MS to quantify brain tissue concentrations post-administration .

- Preclinical models : Test efficacy in CNS injury models (e.g., cerebral ischemia) with mTOR activity readouts .

Q. How does MHY1485’s structure compare to other triazine-based PI3K/mTOR inhibitors, such as PQR309?

- Key differences :

| Feature | MHY1485 | PQR309 |

|---|---|---|

| Target specificity | mTOR activation | Pan-PI3K/mTOR inhibition |

| Phenyl substituent | 4-Nitrophenyl | 4-Trifluoromethylpyridin-2-amine |

| BBB permeability | Moderate (inferred) | High |

- SAR implications : The 4-nitrophenyl group in MHY1485 optimizes mTOR binding, while PQR309’s trifluoromethylpyridine enhances PI3K affinity .

Q. What controls are critical when studying MHY1485 in co-treatment experiments with autophagy modulators?

- Vehicle controls : Include DMSO/sesame oil to rule out solvent effects .

- Single-agent controls : Compare MHY1485 alone vs. combined with rapamycin or chloroquine .

- Rescue experiments : Use mTOR knockdown/knockout models to confirm target specificity .

Methodological Challenges

Q. How can researchers address MHY1485’s instability during long-term storage?

- Storage : Aliquot and store at -20°C under inert gas (e.g., argon) to prevent oxidation .

- Validation : Regularly test purity via HPLC-MS (>98%) and NMR .

Q. What in vitro models best replicate MHY1485’s effects on mTOR and autophagy?

- Preferred cell lines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.